The exploration of novel compounds for their potential applications in various fields, including medicine and pharmacology, is a critical aspect of scientific research. Among these compounds, 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine has garnered attention due to its unique structure and possible implications in therapeutic interventions. This analysis aims to delve into the available research on this compound, examining its mechanism of action and applications across different domains.
The synthesis and evaluation of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have led to the discovery of compounds with moderate cytotoxic activity, which could be leveraged for antitumor purposes2. Specifically, derivatives with aminopyrrolidine substituents have shown effectiveness in in vitro and in vivo antitumor assays, comparable to established treatments like etoposide. This indicates that compounds structurally related to 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine could have potential applications in oncology as therapeutic agents.
In the realm of chemical analysis and forensics, the detailed structure elucidation of designer drugs is crucial. The first paper discusses the use of NMR spectroscopy and MS techniques to determine the structure of a new cannabimimetic designer drug1. While this compound is not the same as 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine, the methodologies applied, such as the comparison of predicted and observed (13)C chemical shifts, are relevant for analyzing the structure and properties of similar compounds. This approach could be applied to 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine for forensic purposes, to identify its presence in legal cases involving designer drugs.
This compound belongs to the class of amines and heterocyclic compounds, characterized by the presence of nitrogen atoms within a ring structure. Its classification as a fluorinated amine adds to its uniqueness, as fluorine substitution can significantly alter the properties and reactivity of organic molecules.
The synthesis of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine can be approached through various methods, typically involving the following key steps:
The molecular structure of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine can be described as follows:
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine may participate in various chemical reactions due to its functional groups:
The mechanism of action for [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine is not fully elucidated but can be hypothesized based on its structural features:
Preliminary studies indicate that compounds within this class exhibit IC50 values in the nanomolar range against target proteins, highlighting their potential efficacy.
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine has potential applications in various fields:
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine is a fluorinated nitrogen heterocycle with the molecular formula C~7~H~15~FN~2~ and a molecular weight of 146.21 g/mol [1]. Its core structure features a pyrrolidine ring—a saturated five-membered heterocycle containing one nitrogen atom—substituted at the 3-position with a fluorine atom and a methylene bridge linked to a dimethylamino group (-CH~2~N(CH~3~)~2~) [1] [6]. This arrangement creates a tertiary amine functionality external to the ring and a stereogenic center at the 3-position of the pyrrolidine, making chirality a critical aspect of its molecular identity. The fluorine atom is directly bonded to the aliphatic ring carbon, imparting significant electronic and steric influences [6].
Table 1: Systematic Nomenclature and Structural Descriptors
Nomenclature System | Name | Emphasis |
---|---|---|
IUPAC Substitutive | 1-[(3-Fluoropyrrolidin-3-yl)methyl]-N,N-dimethylamine | Parent = pyrrolidine; substituents = 3-fluoro, 3-(dimethylaminomethyl) |
Functional Class | Dimethyl-[(3-fluoropyrrolidin-3-yl)methyl]amine | Principal function = amine |
CAS Common | [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine | - |
Stereochemical | (3R or 3S)-1-[(3-Fluoropyrrolidin-3-yl)methyl]-N,N-dimethylamine (enantiomers) | Absolute configuration crucial for bioactivity |
The compound’s systematic IUPAC name, 1-[(3-Fluoropyrrolidin-3-yl)methyl]-N,N-dimethylamine, explicitly defines the pyrrolidine ring as the parent structure, the fluorine atom at C3, and the dimethylaminomethyl group attached via a methylene linker to the same C3 carbon [1] [6]. This naming convention accurately reflects the connectivity and functional groups, distinguishing it from regioisomers where substituents might occupy different ring positions. The stereochemistry at C3 remains unspecified in the base name but is often denoted separately (e.g., (3R)- or (3S)-) when enantiopure forms are used, as chirality profoundly impacts biological interactions [5].
Pyrrolidine represents a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including moderate basicity (pK~a~ ~10-11), conformational flexibility, and capacity to enhance water solubility and target engagement through hydrogen bonding [3] [8]. Its integration into bioactive molecules surged following the recognition that saturated heterocycles could improve metabolic stability and bioavailability compared to flat aromatic systems. The specific incorporation of fluorine at the pyrrolidine 3-position emerged as a sophisticated strategy to fine-tune molecular properties without drastically altering steric bulk, leveraging fluorine’s unique electronic characteristics [3] [6].
Table 2: Evolution of Pyrrolidine Derivatives in Approved Pharmaceuticals
Era | Representative Drug | Therapeutic Class | Pyrrolidine Role |
---|---|---|---|
1990s | Meropenem | β-Lactam antibiotic (carbapenem) | Directly attached; contributes to β-lactamase stability |
2000s | Ertapenem | β-Lactam antibiotic (carbapenem) | Similar role as meropenem; enhances spectrum |
2010s | Doripenem | β-Lactam antibiotic (carbapenem) | Optimized substituents for potency against resistant strains |
2019 | Relebactam (in Imipenem/Cilastatin/Relebactam) | β-Lactamase inhibitor | 2-Imidazolidinone fused within a diazabicyclooctane core containing pyrrolidine elements |
2020s | KRAS G12D Inhibitors (Patent WO2021107160A1) | Antineoplastic | Fluoropyrrolidine moiety enables covalent or allosteric modulation |
This compound exemplifies modern trends in heterocyclic chemistry: the strategic fusion of saturated nitrogen heterocycles with fluorine atoms to create "targeted functional modules." Its structural framework appears in advanced therapeutic candidates, notably as a key component in patents disclosing inhibitors of the oncogenic KRAS G12D mutation. Patent WO2021107160A1 explicitly claims compounds containing fluorinated pyrrolidine derivatives for their ability to disrupt protein-protein interactions critical in cancer signaling pathways [2]. This application highlights the scaffold’s versatility beyond traditional antibiotic design, extending into targeted oncology where precise steric and electronic control is paramount. The fluoropyrrolidine core serves as a critical pharmacophoric element, often interacting with aspartate or other anionic residues within mutated KRAS pockets [2] [7].
The introduction of fluorine at the pyrrolidine 3-position in [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine is a deliberate and sophisticated structural modification conferring several advantageous properties:
The strategic value of this specific fluorination pattern is evident in related bioactive structures. For instance, the derivative (3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride (PubChem CID: 155487721) exploits the fluorinated pyrrolidine core as a reactive warhead in covalent inhibitors, targeting serine or cysteine residues in enzymes [6]. Similarly, compounds like 7-[(3R)-3-fluoropyrrolidin-1-yl]-3,4-dimethyl-2-[4-(2,2,2-trifluoroethoxy)phenyl]pyrazolo[3,4-d]pyridazine (PubChem CID: 56662936) combine the fluoropyrrolidine motif with additional fluorine atoms (trifluoroethoxy group) to amplify these effects, enhancing target affinity and cellular activity in complex scaffolds [5]. These examples underscore fluorine’s role not merely as a passive stabilizer but as an active participant in molecular recognition within [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine-derived therapeutics.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4